4-Chlorophenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

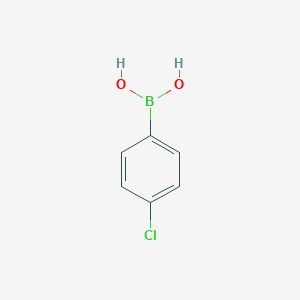

Structure

2D Structure

特性

IUPAC Name |

(4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYQIZIAYYNFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Record name | 4-chlorophenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168427 | |

| Record name | Benzeneboronic acid, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-18-1 | |

| Record name | (4-Chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1679-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneboronic acid, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-chlorophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2T8N4T4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenylboronic Acid (CAS 1679-18-1)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenylboronic acid (CAS: 1679-18-1), a versatile organoboron compound. It details its chemical and physical properties, spectroscopic data, key applications in organic synthesis, and established experimental protocols. The document emphasizes its critical role as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to the synthesis of complex organic molecules for pharmaceuticals and material science. Safety, handling, and storage information are also provided to ensure proper laboratory practice.

Core Properties and Specifications

This compound is a white to off-white crystalline powder at room temperature.[1] It is characterized by a boronic acid functional group attached to a chlorine-substituted phenyl ring.[2] While slightly soluble in water, it dissolves in polar organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1679-18-1 | [4] |

| Molecular Formula | C₆H₆BClO₂ | [4] |

| Molecular Weight | 156.37 g/mol | [4] |

| Appearance | White or off-white to beige crystalline powder | [1][3][5] |

| Melting Point | 284-289 °C (lit.) | [6] |

| Boiling Point | 295.4 °C | [4] |

| Flash Point | 132.4 °C | [4] |

| SMILES | OB(O)c1ccc(Cl)cc1 | |

| InChI Key | CAYQIZIAYYNFCS-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Key data from various techniques are available in spectral databases.[7]

| Spectrum Type | Details | Reference(s) |

| ¹H NMR | Spectra are typically recorded in a solvent like DMSO-d₆. A free account on spectral databases may be required to view the full spectrum. | [8] |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | [7] |

| FTIR | Infrared spectroscopy can confirm the presence of functional groups such as O-H (from the boronic acid) and C-Cl bonds. | [7] |

| Raman | Raman spectroscopy offers complementary vibrational information. | [7] |

Key Applications in Research and Development

This compound is a pivotal intermediate in organic synthesis and medicinal chemistry.[1][9] Its primary utility lies in the formation of carbon-carbon bonds through transition metal-catalyzed reactions.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the compound serves as a coupling partner to introduce a 4-chlorophenyl group into various organic molecules.[2][10] This reaction is essential for synthesizing biaryls, which are common structural motifs in pharmaceuticals and organic electronics.[9]

-

Pharmaceutical Synthesis: It is a key building block for synthesizing biologically active compounds.[9] For instance, it is used in the preparation of Baclofen, a muscle relaxant, and 4-hydroxycoumarin (B602359) derivatives that exhibit antioxidant properties.[1][3] It is also employed in developing anti-cancer agents.[11]

-

Other Catalytic Reactions: Beyond Suzuki coupling, it is used as a reactant in various palladium, ruthenium, and copper-catalyzed reactions, including direct arylations, cyclizations, and fluoroalkylations.[3]

-

Sensor Technology and Material Science: The ability of the boronic acid group to form reversible complexes with diols makes it useful in the development of sensors for biomolecules.[2][11] It is also utilized in producing advanced materials like polymers and nanomaterials.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura coupling reaction.

Synthesis of this compound

A documented two-step synthesis process starts from 4-chloroaniline (B138754).[12]

Step 1: Diazotization of 4-Chloroaniline

-

In a reaction vessel suitable for low-temperature reactions, suspend 4-chloroaniline in a mixture of methanol and water.

-

Add hydrogen chloride (HCl) to form the amine salt.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled suspension while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Borylation Reaction

-

To the freshly prepared diazonium salt solution, add a solution of tetrahydroxydiboron (B82485) in methanol.

-

Allow the reaction mixture to warm to 20 °C and stir for 1 hour.[12]

-

Transfer the mixture to a larger flask and slowly adjust the pH to 2-3 by adding 18% dilute HCl, keeping the temperature below 20 °C.

-

Maintain the reaction at 20-30 °C for 3 hours.[12]

-

Cease stirring and allow the layers to separate. Collect the upper organic phase.

-

Extract the lower aqueous phase with toluene.

-

Combine the organic phases and concentrate under reduced pressure at a temperature not exceeding 65 °C.

-

Dry the resulting solid at 65-70 °C to yield this compound as an off-white powder.[12]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.1 - 5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water

Procedure:

-

To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.

-

Add the anhydrous solvent (and water, if applicable) via syringe.[13]

-

Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.

-

Add the palladium catalyst to the mixture under a positive flow of inert gas.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14][15]

| Hazard Type | GHS Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][16] |

Handling and Storage:

-

Handling: Use with adequate ventilation and minimize dust generation.[17] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[15][17]

Visualized Workflows and Relationships

To better illustrate the core concepts discussed, the following diagrams have been generated.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1679-18-1: (4-Chlorophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. This compound | 1679-18-1 [chemicalbook.com]

- 4. This compound | 1679-18-1 | FC08281 [biosynth.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [wap.guidechem.com]

- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

physical and chemical properties of 4-Chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 4-Chlorophenylboronic acid (4-CPBA), a versatile reagent in modern organic synthesis. This document outlines its key characteristics, experimental protocols for its purification and use, and its relevance in synthetic applications, particularly in the formation of carbon-carbon bonds.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.[3] A crucial aspect of its chemistry is the tendency to exist in equilibrium with its anhydride (B1165640) trimer, the corresponding boroxine (B1236090). Recrystallization from water is often necessary before use to ensure high reactivity, as boroximes are less efficient in certain reactions.[4]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 1679-18-1 | [5] |

| Molecular Formula | C₆H₆BClO₂ | [5] |

| Molecular Weight | 156.37 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 284-289 °C (lit.) | [5][6] |

| Boiling Point | 295.4 ± 42.0 °C (Predicted) | [6][7] |

| Solubility | Water: 2.5 g/100 mLDMSO: SolubleEther Solvents: InsolubleMethanol: Soluble | [2][6] |

| pKa | 8.39 ± 0.10 (Predicted) | [6][8] |

Chemical and Spectroscopic Properties

This compound is stable under normal storage conditions, typically in a cool, dry, and dark place, sealed in a dry environment at room temperature.[6][8] It is incompatible with strong oxidizing agents and strong acids.[9] The spectroscopic data provides the necessary information for the identification and characterization of the compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.16 (s, broad, 2H, -B(OH)₂), 7.79 (d, J = 8.3 Hz, 2H, Ar-H), 7.39 (d, J = 8.3 Hz, 2H, Ar-H) | [4] |

| ¹³C NMR (DMSO-d₆) | Spectra available | [10][11] |

| FTIR | C-C stretching: 1596-1060 cm⁻¹ C-Cl bending: 287, 236 cm⁻¹ | [10][12] |

| Raman | Spectra available | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful research outcomes. The following sections provide step-by-step procedures for the purification of this compound and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Purification by Recrystallization

Commercially available this compound often contains the corresponding boroxine (anhydride trimer), which can impede its reactivity.[4] A simple recrystallization from water is highly recommended to hydrolyze the boroxine back to the active boronic acid.[4]

Workflow for Recrystallization

Detailed Protocol:

-

Dissolution: In a suitable conical flask, suspend 10 g of this compound in 400 mL of water.[4]

-

Heating: Heat the suspension to boiling on a hot plate with vigorous stirring. This process should take approximately 25 minutes.[4]

-

Complete Dissolution: Maintain the boiling for an additional 5 minutes to ensure all the boronic acid has dissolved.[4]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.[4]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, during which time crystals of the purified product will begin to form.

-

Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold water.

-

Drying: Dry the purified this compound under vacuum to remove any residual water.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][13] The following is a general protocol that can be adapted for various aryl halides.

Catalytic Cycle of Suzuki-Miyaura Coupling

General Protocol:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equivalents).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos).

-

Solvent and Degassing: Add the appropriate solvent system (e.g., toluene/water, dioxane/water, THF/water). Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Biological and Synthetic Applications

While this compound itself is not typically evaluated for direct biological activity, it serves as an indispensable building block for the synthesis of a wide range of biologically active compounds and functional materials.[5]

-

Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential antitrypanosomal and antioxidant properties.[2] Derivatives have also been explored in the development of antibacterial agents and proteasome inhibitors for cancer therapy.[14][15]

-

Materials Science: The biaryl structures synthesized using 4-CPBA are core components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.[3]

-

Catalysis: It can also be used as a catalyst for certain organic transformations, such as the asymmetric borane (B79455) reduction of electron-deficient ketones.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[9][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[17]

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. This compound | 1679-18-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-氯苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1679-18-1 [amp.chemicalbook.com]

- 7. This compound | 1679-18-1 | FC08281 [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Chlorophenylboronic Acid for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and applications of 4-chlorophenylboronic acid, a pivotal reagent in modern organic chemistry and pharmaceutical development.

Core Molecular and Physicochemical Properties

This compound is an organoboron compound that has become an indispensable tool in synthetic chemistry, particularly in the formation of carbon-carbon bonds. Its stability, commercial availability, and reactivity make it a preferred building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The fundamental properties of this compound are summarized below, providing a key data reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BClO₂ | [1][2] |

| Molecular Weight | 156.37 g/mol | [1][2] |

| CAS Number | 1679-18-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 284-289 °C | [3] |

| Boiling Point | 295.4 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [2][3][4] |

| InChI Key | CAYQIZIAYYNFCS-UHFFFAOYSA-N | [3] |

| SMILES | B(C1=CC=C(C=C1)Cl)(O)O | [1] |

Spectroscopic Data:

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.16 (s, broad, 2H), 7.79 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H) | [5] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080). Below is a detailed protocol representative of this established method.

Protocol: Synthesis via Grignard Reaction

This protocol outlines the preparation of this compound from 1,4-dichlorobenzene (B42874).

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials and Reagents:

-

Magnesium turnings

-

1,4-Dichlorobenzene

-

Initiator (e.g., a small crystal of iodine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or a Toluene/THF mixture)

-

Trialkyl borate (e.g., Trimethyl borate or Tributyl borate)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 18-20%)

-

Toluene for extraction

-

Deionized water for recrystallization

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small amount of the 1,4-dichlorobenzene solution in the anhydrous solvent and the initiator to begin the reaction.

-

Once the reaction starts, add the remaining 1,4-dichlorobenzene solution dropwise while maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed. Cool the resulting Grignard reagent solution.[6]

-

-

Boronation:

-

In a separate reaction vessel, cool a solution of trialkyl borate in the anhydrous solvent to a low temperature (e.g., -70 °C) under a nitrogen atmosphere.[6]

-

Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the low temperature.

-

After the addition, allow the mixture to stir for several hours at this temperature.[6]

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding the cold aqueous HCl solution. Control the temperature to keep it below 20 °C.[2]

-

Allow the mixture to warm to room temperature and stir for an additional 1-3 hours.[2]

-

Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[2]

-

-

Purification (Recrystallization):

-

Commercial arylboronic acids often contain boroxime anhydrides, which can be less reactive. Recrystallization is crucial for high purity.[5]

-

Suspend the crude this compound in deionized water (e.g., 10 g in 400 mL).[5]

-

Heat the suspension to boiling with vigorous stirring until the solid is fully dissolved.[5]

-

Perform a hot gravity filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration and dry them thoroughly. It is recommended to dry the product in stages to minimize boroxime formation.[5]

-

Key Applications in Chemical Synthesis

This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[7][8]

// Position nodes center -> pd0 [dir=none, style=invis]; center -> pd_halide [dir=none, style=invis]; center -> pd_r2 [dir=none, style=invis];

// Catalytic cycle edges pd0 -> pd_add [label=""]; pd_add -> pd_halide [label=""]; pd_halide -> pd_trans [label=""]; pd_trans -> pd_r2 [label=""]; pd_r2 -> pd_elim [label=""]; pd_elim -> pd0 [label=""];

// Reactant and product edges r1x -> pd_add; r2b -> borate [label="Activation"]; base -> borate [style=dashed]; borate -> pd_trans; pd_elim -> product; }

References

- 1. This compound | 1679-18-1 | FC08281 [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1679-18-1 [chemicalbook.com]

- 4. This compound | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. This compound | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chlorophenylboronic Acid: A Technical Guide for Researchers

An in-depth analysis for scientists and drug development professionals on the solubility characteristics of 4-Chlorophenylboronic acid in organic solvents, including established data and detailed experimental protocols for independent verification.

Introduction

This compound is a vital reagent in modern organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties, particularly its solubility in various organic solvents, a critical factor for reaction optimization, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility data for this compound and presents a detailed experimental protocol for researchers to determine its solubility in specific solvent systems.

Data Presentation: Solubility of this compound

Quantitative, experimentally determined solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and a specific value for water solubility have been reported. This information is summarized below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence solubility measurements.

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 2.5 g / 100 mL[1][2][3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[4][5][6] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Ether Solvents | R-O-R' | - | Insoluble[4][5][6] | Not Specified |

It is noteworthy that the pinacol (B44631) ester of this compound is reported to be soluble in organic solvents such as dichloromethane (B109758) and ethanol.[7] This suggests that derivatization can be a strategy to enhance solubility in less polar media.

Experimental Protocols: Determination of Solubility

For researchers requiring precise solubility data in a specific solvent for their application, experimental determination is recommended. The dynamic (turbidimetric) method is a reliable technique for measuring the solubility of boronic acids. The following protocol is adapted from the methodology described by Leszczyński et al. for the solubility determination of phenylboronic acid derivatives.[8][9]

Dynamic Method for Solubility Determination

This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

1. Materials and Apparatus:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (precision ±0.1 mg)

-

Glass vials or test tubes with sealable caps

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Digital thermometer with a precision of ±0.1 °C

-

Laser beam or a light source and a photodetector to monitor turbidity (optional, for enhanced precision)

2. Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise mass or volume of the desired organic solvent to the vial to create a mixture of known composition.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Measurement: Place the vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath (e.g., at a rate of 0.1-0.5 °C/min) while continuously monitoring the solution.

-

The solubility temperature is the point at which the last solid particles of this compound disappear, resulting in a clear, homogeneous solution. This can be observed visually or by a sharp increase in light transmission if using a turbidimeter.

-

Record the temperature at which complete dissolution occurs.

-

Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility data as temperature (°C or K) versus the mole fraction or concentration (e.g., g/100 g solvent) of this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. (4-Chlorophenyl)boronic acid | CAS#:1679-18-1 | Chemsrc [chemsrc.com]

- 3. This compound | 1679-18-1 [chemnet.com]

- 4. This compound | 1679-18-1 [chemicalbook.com]

- 5. This compound | 1679-18-1 [amp.chemicalbook.com]

- 6. This compound | 1679-18-1 [amp.chemicalbook.com]

- 7. CAS 195062-61-4: this compound pinacol ester [cymitquimica.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chlorophenylboronic acid. Understanding the chemical stability of this versatile reagent is critical for its effective use in research, development, and manufacturing, ensuring the reliability and reproducibility of synthetic processes and the quality of final products.

Core Concepts of this compound Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors influencing its stability are moisture, temperature, light, and pH.

Key Degradation Pathways:

-

Formation of Boroxines (Anhydrides): In the solid state and in non-aqueous solutions, this compound can undergo dehydration to form a cyclic trimer anhydride (B1165640) known as a boroxine. This process is reversible in the presence of water. While boroxines are often competent in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.

-

Protodeboronation: This is a significant degradation pathway, particularly in aqueous solutions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of chlorobenzene (B131634) and boric acid. The rate of protodeboronation is highly dependent on the pH of the solution.[1][2][3]

-

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be accelerated by the presence of oxidizing agents and exposure to air.[4]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to appropriate storage and handling protocols.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize the rate of thermal degradation and dehydration. |

| Light | Store in a dark place, protected from light. | To prevent potential photodegradation. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation.[5] |

| Moisture | Store in a dry environment. The use of desiccants is advisable. | To prevent hydrolysis and the acceleration of protodeboronation.[6] |

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to oxidative degradation of the boronic acid.[7]

-

Strong Acids: Can potentially catalyze protodeboronation.[7]

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under a wide range of conditions is not extensively published in a consolidated form, the following table summarizes key stability-related physical data.

| Parameter | Value | Source |

| Melting Point | 284-289 °C (with decomposition) | [8] |

| Thermal Decomposition | A thermogram shows a single effect at ~295 °C associated with melting and decomposition. | [9] |

Experimental Protocols for Stability Assessment

The following sections outline generalized experimental protocols that can be adapted to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol, water). Prepare solid samples for solid-state stress testing.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation (Solution): Heat the sample solution at a specified temperature (e.g., 70 °C).

-

Thermal Degradation (Solid State): Expose the solid sample to a high temperature (e.g., 105 °C).

-

Photostability: Expose the solid sample and solutions to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m²).[10][11][12][13][14] Include dark controls for comparison.[11]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[15][16]

-

Data Evaluation: Quantify the remaining this compound and identify and quantify any degradation products.

Hygroscopicity Testing

Hygroscopicity testing determines the tendency of a solid material to absorb moisture from the atmosphere.

Protocol for Hygroscopicity Testing (based on European Pharmacopoeia): [17][18]

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Conditioning: Place the sample in a controlled humidity chamber at 25 °C and 80% relative humidity for 24 hours.[18][19]

-

Weighing: After 24 hours, re-weigh the sample.

-

Calculation: Calculate the percentage increase in weight.

-

Classification: Classify the hygroscopicity based on the percentage weight gain as follows:

Visualizations

Degradation Pathways of this compound

Caption: Key degradation pathways for this compound.

General Workflow for Stability Assessment

Caption: A typical workflow for conducting a chemical stability study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 1679-18-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. database.ich.org [database.ich.org]

- 11. q1scientific.com [q1scientific.com]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

- 18. pharmagrowthhub.com [pharmagrowthhub.com]

- 19. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

Synthesis of 4-Chlorophenylboronic Acid from 4-Chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The primary focus of this document is the synthetic route starting from the readily available and cost-effective precursor, 4-chloroaniline (B138754). This guide details the underlying chemical principles, provides in-depth experimental protocols, and presents key quantitative data to aid researchers in the successful execution and optimization of this transformation.

Introduction

This compound is a versatile building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with a high degree of control and functional group tolerance. The synthesis of this compound from 4-chloroaniline is a common and practical approach, typically involving a two-step sequence: the diazotization of the aniline (B41778) followed by a borylation reaction.

Reaction Pathway and Mechanism

The conversion of 4-chloroaniline to this compound proceeds through the formation of a diazonium salt intermediate, which is then subjected to a borylation reaction. This process is a variation of the Sandmeyer reaction.

The overall transformation can be summarized as follows:

-

Diazotization: 4-chloroaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form the 4-chlorobenzenediazonium chloride salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.

-

Borylation: The diazonium salt is then reacted with a boron-containing reagent. Common borylating agents include tetrahydroxydiboron (B82485) (B₂(OH)₄) or its esters, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This step results in the formation of a boronate ester.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 4-chloroaniline. Two common methods are presented, utilizing different boron sources.

Method A: Using Tetrahydroxydiboron

This method is a two-step process involving the in situ formation of the diazonium salt followed by borylation with tetrahydroxydiboron.[1]

Step 1: Diazotization of 4-Chloroaniline

-

In a reaction vessel equipped with a stirrer and a thermometer, suspend 4-chloroaniline in a mixture of methanol (B129727) and water.

-

Add concentrated hydrochloric acid to the suspension.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-chlorobenzenediazonium chloride.

Step 2: Borylation and Hydrolysis

-

In a separate flask, dissolve tetrahydroxydiboron in a mixture of methanol and water.

-

To this solution, add the freshly prepared 4-chlorobenzenediazonium chloride solution from Step 1 at a controlled temperature of 20 °C over a period of 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 20-30 °C for 3 hours.

-

Slowly add 18% dilute hydrochloric acid to the reaction mixture with stirring to adjust the pH to 2-3, while maintaining the temperature below 20 °C.

-

Continue to stir at 20-30 °C for an additional 3 hours.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic phase and extract the aqueous phase with toluene.

-

Combine the organic phases and concentrate under reduced pressure at a temperature ≤ 65 °C.

-

Dry the resulting solid at 65-70 °C to obtain this compound as an off-white powder.

Method B: Using Bis(pinacolato)diboron (One-Pot Procedure)

This method offers a more streamlined one-pot synthesis, which can be advantageous in terms of operational simplicity.

-

In a suitable reaction flask, dissolve 4-chloroaniline in an appropriate organic solvent (e.g., acetonitrile).

-

Add bis(pinacolato)diboron to the solution.

-

Cool the mixture to the desired reaction temperature (often room temperature or slightly elevated).

-

Slowly add an organic nitrite, such as tert-butyl nitrite, to the reaction mixture.

-

Allow the reaction to proceed for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup.

-

The intermediate this compound pinacol (B44631) ester can be isolated or directly hydrolyzed to the boronic acid by treatment with an aqueous acid.

-

The crude this compound is then purified, typically by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from 4-chloroaniline.

| Boron Source | Key Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Tetrahydroxydiboron | 1. NaNO₂, HCl, MeOH/H₂O, 0-5°C, 0.5 h; 2. B₂(OH)₄, MeOH/H₂O, 20°C, 1 h; then HCl workup | 79 | ≥ 99 | [1] |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

Figure 2: General experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows two doublets in the aromatic region. The chemical shifts are approximately δ 7.79 (d, J = 8.3 Hz, 2H) and 7.39 (d, J = 8.3 Hz, 2H). A broad singlet corresponding to the B(OH)₂ protons is also observed, typically around δ 8.16.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons.

Purification

The crude this compound obtained after the workup can be purified by recrystallization. A common and effective solvent for the recrystallization of arylboronic acids is hot water. The crude product is dissolved in a minimal amount of boiling water, filtered hot to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization of the purified product.

Conclusion

The synthesis of this compound from 4-chloroaniline is a robust and well-established procedure. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can reliably produce this valuable synthetic intermediate. The choice of boron source and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes. Proper characterization and purification are crucial to ensure the quality of the final product for its intended applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to 4-Chlorophenylboronic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the commercial availability, properties, and synthetic applications of 4-Chlorophenylboronic acid, a key building block in modern organic chemistry.

This technical guide provides a thorough overview of this compound (4-CPBA), a versatile reagent widely employed in pharmaceutical and materials science research. This document details its commercial availability, physicochemical properties, and safe handling, with a significant focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and characterization techniques are provided to assist researchers in its effective utilization.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is offered in various purities and quantities, from laboratory-scale milligrams to bulk kilograms, ensuring a steady supply for both academic and industrial applications. When selecting a supplier, researchers should consider factors such as purity, cost, availability of bulk quantities, and the supplier's quality control documentation.

A summary of representative commercial suppliers and their typical offerings is presented in Table 1.

Table 1: Commercial Availability of this compound

| Supplier | Purity Levels | Typical Quantities Offered |

| Sigma-Aldrich | ≥95%, 97% | 1g, 5g, 10g, 25g, 100g |

| Thermo Fisher Scientific | 97%, 98% | 1g, 5g, 25g, 100g |

| TCI Chemicals | >98.0% | 1g, 5g, 25g |

| Combi-Blocks | >97% | 1g, 5g, 10g, 25g, 100g, 500g, 1kg |

| Oakwood Chemical | 95%, 98% | 1g, 5g, 25g, 100g |

| Boron Molecular | 97% | 100g, 500g, 1000g |

Note: This table is not exhaustive and represents a snapshot of common offerings. Researchers are encouraged to visit individual supplier websites for the most current information.

Below is a logical workflow for selecting a suitable supplier for this compound.

Caption: A logical workflow for selecting a commercial supplier of this compound.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1679-18-1 |

| Molecular Formula | C₆H₆BClO₂ |

| Molecular Weight | 156.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 285-290 °C (decomposes) |

| Boiling Point | 295.4 °C at 760 mmHg (Predicted) |

| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, and other polar organic solvents. |

| pKa | 8.6 (Predicted) |

Safety Information:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin irritation (Category 2) | H315: Causes skin irritation. |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers. A common laboratory-scale synthesis involves the reaction of a Grignard reagent, formed from 1-bromo-4-chlorobenzene, with a trialkyl borate (B1201080) followed by acidic workup.

A generalized synthetic scheme is presented below. A detailed, step-by-step protocol for a similar synthesis is available in the literature for those who wish to prepare it in-house.[1][2]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][4] This reaction is a staple in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between 4-bromobenzonitrile (B114466) and this compound.

Materials:

-

4-Bromobenzonitrile (1.0 mmol, 182 mg)

-

This compound (1.2 mmol, 187 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (187 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4'-chloro-[1,1'-biphenyl]-4-carbonitrile.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5][6]

The following diagram illustrates the experimental workflow for this synthesis.

Caption: A step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions has cemented its importance in drug discovery and materials science. This guide provides researchers with the essential information and detailed protocols necessary for the safe and effective use of this versatile building block. By understanding its properties and applications, scientists can continue to leverage this compound to advance their research and development endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Use of 4-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-chlorophenylboronic acid, a versatile reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1679-18-1 | [1] |

| Molecular Formula | C6H6BClO2 | [1] |

| Molecular Weight | 156.38 g/mol | [2] |

| Melting Point | 262 - 264 °C | |

| Solubility | Soluble in water (+/- 2.5%) | |

| Appearance | Off-white powder |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in Table 2.

| Hazard | Description | GHS Classification |

| Acute Toxicity (Oral) | Harmful if swallowed. | Acute Tox. 4[3] |

| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 |

| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2 |

| Respiratory Irritation | May cause respiratory tract irritation. | STOT SE 3 |

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat should be worn. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Safe Handling and Storage

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[4] Facilities should be equipped with an eyewash station and a safety shower.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[4] Minimize dust generation and accumulation. Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Incompatible materials include strong oxidizing agents and strong acids.[2]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

Accidental Release Measures

-

Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container.

-

Clean up spills immediately, observing precautions in the Protective Equipment section.

-

Avoid generating dusty conditions.

-

Provide ventilation.

Experimental Protocols

Weighing and Dispensing of this compound Powder

Due to the hazardous nature of the powder, the following "tare method" is recommended to minimize exposure.

Caption: Workflow for Safely Weighing this compound.

Methodology:

-

Place the stock container of this compound inside a chemical fume hood.

-

On a balance located adjacent to the fume hood, place a clean, empty, and labeled receiving container with a lid.

-

Tare the balance to zero.

-

Move the tared container into the fume hood.

-

Carefully open the stock container and transfer the desired amount of powder to the tared container using a clean spatula.

-

Securely close both the stock and the receiving containers.

-

Transfer the closed receiving container back to the balance.

-

Record the weight of the transferred powder.

-

Return the receiving container to the fume hood for any subsequent manipulations, such as dissolution in a solvent.

Recrystallization of this compound

Commercially available this compound may contain varying amounts of its anhydride, which can be less reactive in certain applications like Suzuki coupling.[6] Recrystallization from water is recommended to obtain the pure boronic acid.

Methodology:

-

In a conical flask, add 10 g of this compound to 400 mL of deionized water.[6]

-

Add a magnetic stir bar and cover the flask with a watch glass.[6]

-

Heat the suspension to boiling with vigorous stirring. Maintain the boiling for 5 minutes to ensure complete dissolution.[6]

-

Perform a hot gravity filtration of the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified crystals under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. A general procedure is outlined below.

Reactants and Reagents:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand)

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Methodology:

-

To a reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Potential Applications

This compound has been reported to exhibit biological activity. It acts as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[7][8] This inhibition can potentiate the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains of this bacterium.[7][8]

Caption: Inhibition of NorA Efflux Pump by this compound.

Disposal Considerations

Dispose of chemical waste in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains.[5]

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed.

References

- 1. fishersci.com [fishersci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. fishersci.com [fishersci.com]

- 7. ehso.emory.edu [ehso.emory.edu]

- 8. This compound | 1679-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Analysis of 4-Chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-chlorophenylboronic acid. Detailed experimental protocols and logical workflow visualizations are included to support researchers in the identification, characterization, and quality control of this important chemical intermediate.

Spectral Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 1679-18-1, Molecular Formula: C₆H₆BClO₂, Molecular Weight: 156.37 g/mol ).[1]

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the boronic acid protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.16 | Broad Singlet | 2H | B(OH )₂ |

| ~7.79 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.39 | Doublet | 2H | Ar-H (meta to -B(OH)₂) |

| Solvent: DMSO-d₆ |

¹³C NMR (Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum shows four distinct signals corresponding to the four unique carbon environments in the aromatic ring.

| Carbon Atom | Chemical Shift (δ) ppm |

| C-B | Not explicitly found in search results. |

| C-Cl | Not explicitly found in search results. |

| C-H (ortho to -B(OH)₂) | Not explicitly found in search results. |

| C-H (meta to -B(OH)₂) | Not explicitly found in search results. |

| Note: While ¹³C NMR spectra for this compound are available from commercial suppliers, specific peak assignments were not found in the public search results.[2] The carbon attached to the boron (C-B) is expected to be deshielded, while the other carbons will appear in the typical aromatic region (120-140 ppm). |

IR (Infrared) Spectroscopy Data

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | B(O-H)₂ |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1350 | B-O Stretch | B-O |

| 1100 - 1000 | C-Cl Stretch | Aryl-Cl |

MS (Mass Spectrometry) Data

Mass spectrometry data reveals the molecular weight and provides structural information through fragmentation analysis. The presence of chlorine results in a characteristic M+2 isotope peak.

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 156 / 158 | [C₆H₆B³⁵ClO₂]⁺ / [C₆H₆B³⁷ClO₂]⁺ | Molecular Ion (M⁺) peak with ~3:1 ratio |

| 139 / 141 | [C₆H₅B³⁵ClO]⁺ / [C₆H₅B³⁷ClO]⁺ | Loss of OH radical |

| 111 / 113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Loss of B(OH)₂ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube. Ensure the DMSO-d₆ is anhydrous, as water can exchange with the boronic acid protons.

-

Analysis : Cap the NMR tube and invert several times to ensure a homogenous solution. Place the tube in the NMR spectrometer.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent KBr pellet.

-

Background Collection : Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.

-

Sample Analysis : Mount the KBr pellet in the sample holder and place it in the instrument's beam path.

-

Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Further dilute this solution to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

-

Chromatography : Inject the sample into a Liquid Chromatography (LC) system. Separation can be achieved using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Ionization : The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive or negative mode is a common technique for this type of molecule.

-

Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio. Acquire full scan data to identify the molecular ion.

-

Fragmentation (MS/MS) : To obtain fragmentation data, perform a product ion scan by selecting the molecular ion (m/z 156) as the precursor and subjecting it to collision-induced dissociation (CID).

Visualized Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway for this compound following electron impact ionization.

Caption: Proposed MS fragmentation of this compound.

References

The Advent and Ascendance of 4-Chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylboronic acid, a seemingly unassuming organoboron compound, has carved an indispensable niche in the landscape of modern organic synthesis. From its conceptual roots in the 19th century to its current-day applications in pharmaceuticals and advanced materials, its journey reflects the broader evolution of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound, offering detailed experimental protocols, comparative data, and visualizations to illuminate its significance.

A Historical Perspective: The Dawn of Arylboronic Acids

The story of this compound is intrinsically linked to the discovery of boronic acids. In 1860, Edward Frankland reported the first synthesis of a boronic acid. However, it was the work of A. Michaelis and his student, P. Becker, in 1880 that brought phenylboronic acid, the parent compound of the arylboronic acid family, to the forefront of chemical research. Their early methods, while groundbreaking, were often arduous and low-yielding.